![molecular formula C6H6ClFN2 B1428025 4-Chloro-5-fluoro-2,6-dimethylpyrimidine CAS No. 1240622-52-9](/img/structure/B1428025.png)
4-Chloro-5-fluoro-2,6-dimethylpyrimidine
Overview
Description
4-Chloro-5-fluoro-2,6-dimethylpyrimidine is a chemical compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 . It is a pyrimidine derivative .
Molecular Structure Analysis
The molecular structure of 4-Chloro-5-fluoro-2,6-dimethylpyrimidine consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The ring is substituted at the 4th position by a chlorine atom, at the 5th position by a fluorine atom, and at the 2nd and 6th positions by methyl groups .Physical And Chemical Properties Analysis
4-Chloro-5-fluoro-2,6-dimethylpyrimidine has a molecular weight of 160.58 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the sources I found.Scientific Research Applications
Synthesis of Anilinopyrimidines
“4-Chloro-5-fluoro-2,6-dimethylpyrimidine” can be used in the synthesis of 2-anilinopyrimidines, which are obtained through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. These compounds have significant potential in various fields due to their structural properties .
Material Safety and Handling
As a chemical compound, it is essential to understand its material safety and handling procedures. Detailed information such as MSDS (Material Safety Data Sheet) can be found for “4-Chloro-5-fluoro-2,6-dimethylpyrimidine,” which is crucial for its application in any scientific research setting .
Cancer Treatment Research
Fluorinated pyrimidines have been extensively studied for their applications in cancer treatment. While “4-Chloro-5-fluoro-2,6-dimethylpyrimidine” itself may not be directly used for this purpose, its structural analogs like 5-Fluorouracil are widely used to treat cancer patients. Research into fluorinated pyrimidines continues to contribute to more precise cancer therapies .
Development of Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is a growing research topic, especially in industries like crop protection where over 50% of pesticides launched in recent decades have been fluorinated. “4-Chloro-5-fluoro-2,6-dimethylpyrimidine” could potentially contribute to this field due to its fluorinated nature .
Medicinal Applications of Pyrimidine Derivatives
Pyrimidine derivatives are known for their biological activity and medicinal applications. Research into molecules like “6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]” showcases the ongoing interest in pyrimidine derivatives for potential medicinal uses .
properties
IUPAC Name |
4-chloro-5-fluoro-2,6-dimethylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2/c1-3-5(8)6(7)10-4(2)9-3/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHODBPHCANOZIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClFN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-fluoro-2,6-dimethylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.